

Application of SPL-410 in Immunology Research

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Compound of Interest

Compound Name: SPL-410

Cat. No.: B2412775

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Introduction

SPL-410 is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3] SPPL2a plays a critical role in the function and development of key antigen-presenting cells, namely B-cells and dendritic cells.[2][3][4] The therapeutic potential of modulating the immune system through SPPL2a inhibition has made **SPL-410** a compound of significant interest in immunology research and drug development for autoimmune diseases.[1][2]

The primary mechanism of action of **SPL-410** is the inhibition of SPPL2a-mediated cleavage of the N-terminal p8 fragment (NTF) of the MHC class II invariant chain, CD74.[1][2] This inhibition leads to an accumulation of the CD74 NTF, which consequently results in a reduction in the number of B-cells and myeloid dendritic cells.[1][2][4] This targeted depletion of antigen-presenting cells underscores the potential of **SPL-410** in treating autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1]

These application notes provide a summary of the key characteristics of **SPL-410**, detailed protocols for its use in immunological assays, and a schematic overview of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of **SPL-410**.

Table 1: In Vitro Potency of **SPL-410**

| Target | Assay Format | Cell Line/System | Species | IC50 (μM) | Reference |
|--------------------------|-----------------------------|-------------------------|---------|-----------|---------------------|
| SPPL2a | High Content Analysis (HCA) | - | Human | 0.004 | [2] |
| SPPL2a | High Content Analysis (HCA) | - | Mouse | 0.005 | [2] |
| CD74/p8 NTF Processing | Quantitative Western Blot | A20 (Mouse B cell line) | Mouse | 0.15 | [2] |
| CD74/p8 NTF Accumulation | Mouse Whole Blood Assay | Whole Blood | Mouse | 4.0 | [2] |

Table 2: Selectivity Profile of **SPL-410**

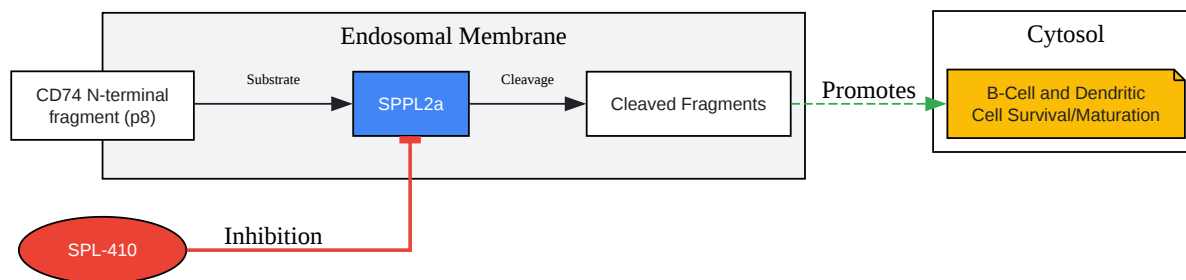
| Protease | Species | IC50 (μM) | Reference |
|-------------|---------|-----------|---------------------|
| SPP | Human | 0.65 | [2] |
| γ-secretase | Human | 1.3 | [2] |
| SPPL2b | Human | 0.27 | [2] |

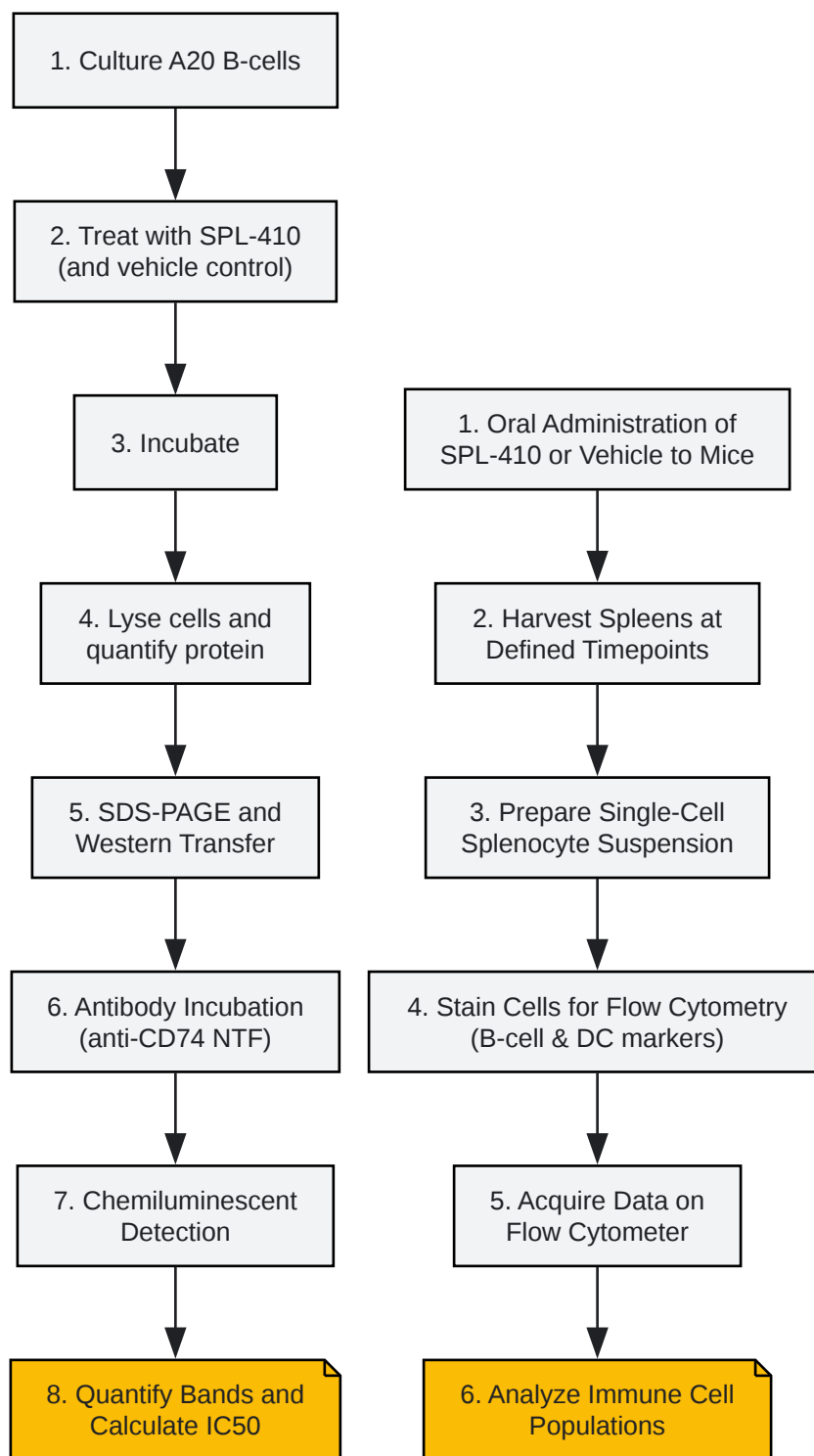
Table 3: In Vivo Administration of **SPL-410**

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
|--------------|----------|-------------------------|---|---|
| Mouse | 10 mg/kg | Oral | Inhibition of CD74/p8 fragment processing | [1] [2] [3] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **SPL-410**.





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